molecular formula C17H26N2O2 B2633645 N-(1-(2-methoxyethyl)piperidin-4-yl)-3-phenylpropanamide CAS No. 1421450-45-4

N-(1-(2-methoxyethyl)piperidin-4-yl)-3-phenylpropanamide

Cat. No. B2633645
CAS RN: 1421450-45-4
M. Wt: 290.407
InChI Key: ZVCBRQIEQPUHKP-UHFFFAOYSA-N
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Description

“N-(1-(2-methoxyethyl)piperidin-4-yl)-3-phenylpropanamide” is a chemical compound . It is related to the class of compounds known as piperidines . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Molecular Structure Analysis

The molecular structure of related compounds such as [1-(2-methoxyethyl)piperidin-4-yl]methanamine has been documented . The InChI code for this compound is 1S/C9H20N2O/c1-12-7-6-11-4-2-9(8-10)3-5-11/h9H,2-8,10H2,1H3 .


Chemical Reactions Analysis

The chemical reactions involving piperidine derivatives have been extensively studied . These reactions lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds such as [1-(2-methoxyethyl)piperidin-4-yl]methanamine have been documented . This compound has a molecular weight of 172.27 and is a liquid at room temperature .

Scientific Research Applications

Synthesis and Biological Activity

  • Compounds analogous to "N-(1-(2-methoxyethyl)piperidin-4-yl)-3-phenylpropanamide" are frequently synthesized and investigated for their biological activities. For example, studies have focused on the development of novel compounds for upregulating LDL receptors, indicating a potential application in managing cholesterol levels and cardiovascular diseases (Ito et al., 2002).

Antagonist and Agonist Properties

  • Research on similar compounds has led to the exploration of their antagonist and agonist properties, particularly concerning various receptors like muscarinic (M3) receptors, which are crucial in treating disorders related to the gastrointestinal and central nervous systems (Broadley et al., 2011).

Drug Discovery and Development

  • The chemical frameworks similar to the queried compound have been pivotal in drug discovery efforts, especially in identifying novel entities with potential therapeutic applications. This includes the design and synthesis of compounds targeting specific receptors or biological pathways, demonstrating the importance of such compounds in medicinal chemistry and pharmacology research (Haghighatnia et al., 2012).

Pharmacokinetic Studies

  • Some studies have also focused on understanding the pharmacokinetic properties of similar compounds, which is critical for the development of drugs with favorable absorption, distribution, metabolism, and excretion (ADME) profiles. This research helps in optimizing drug design for better therapeutic efficacy and minimal side effects (Teffera et al., 2013).

Chemical Synthesis and Characterization

  • The synthesis and characterization of compounds with similar structures have been extensively studied, demonstrating the diverse synthetic routes and methodologies that can be employed to obtain compounds with desired chemical and physical properties. This area of research is fundamental for the advancement of chemistry and the development of new materials and drugs (Khatiwora et al., 2013).

Safety and Hazards

The safety information for related compounds such as [1-(2-methoxyethyl)piperidin-4-yl]methanamine has been documented . It has been classified with the signal word “Danger” and has hazard statements H302, H315, H318, and H335 .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that “N-(1-(2-methoxyethyl)piperidin-4-yl)-3-phenylpropanamide” and related compounds may have potential applications in drug design and synthesis in the future.

Mechanism of Action

properties

IUPAC Name

N-[1-(2-methoxyethyl)piperidin-4-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-21-14-13-19-11-9-16(10-12-19)18-17(20)8-7-15-5-3-2-4-6-15/h2-6,16H,7-14H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVCBRQIEQPUHKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)NC(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2-Methoxyethyl)piperidin-4-YL]-3-phenylpropanamide

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